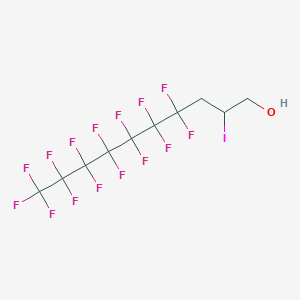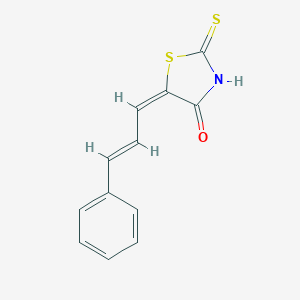
5-Cinnamylidenerhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cinnamylidenerhodanine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of rhodanine, a five-membered heterocyclic compound that is widely used in organic synthesis. 5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-Cinnamylidenerhodanine is not yet fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Efectos Bioquímicos Y Fisiológicos
5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. The compound has also been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Cinnamylidenerhodanine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Cinnamylidenerhodanine is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 5-Cinnamylidenerhodanine is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research of 5-Cinnamylidenerhodanine. One potential area of research is the development of new antimicrobial agents based on the structure of 5-Cinnamylidenerhodanine. Another potential area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Cinnamylidenerhodanine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 5-Cinnamylidenerhodanine is a promising compound that exhibits various biochemical and physiological effects. Its ease of synthesis and versatility make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-Cinnamylidenerhodanine can be achieved through a simple reaction between rhodanine and cinnamaldehyde. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction yields a yellow crystalline solid that is purified through recrystallization.
Aplicaciones Científicas De Investigación
5-Cinnamylidenerhodanine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
15328-87-7 |
|---|---|
Nombre del producto |
5-Cinnamylidenerhodanine |
Fórmula molecular |
C12H9NOS2 |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9NOS2/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8+ |
Clave InChI |
FPSVMWLWFSURME-DAAQNPAKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)S2 |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
Otros números CAS |
15328-87-7 |
Sinónimos |
4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



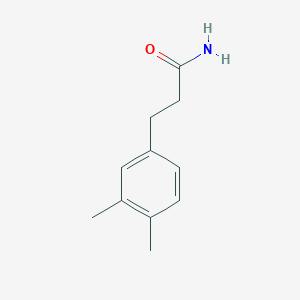
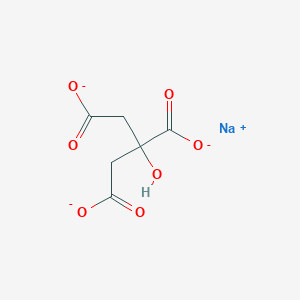
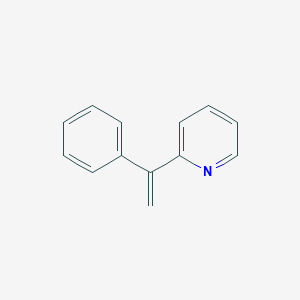
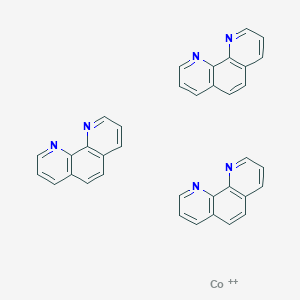
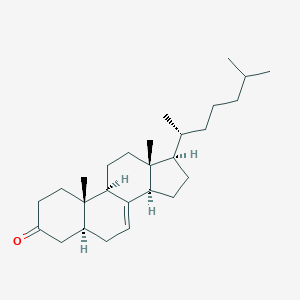
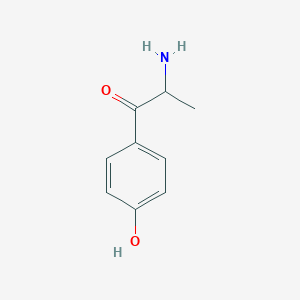
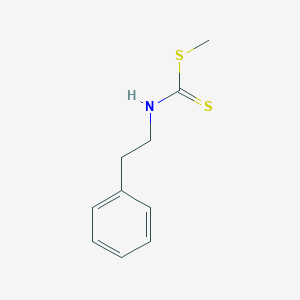
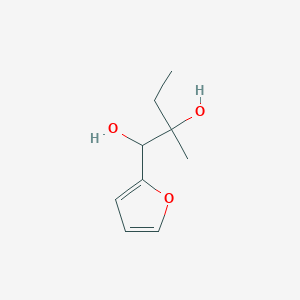
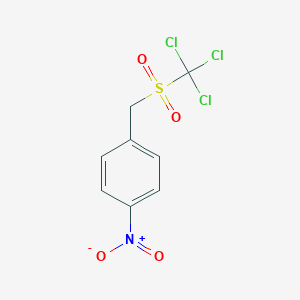
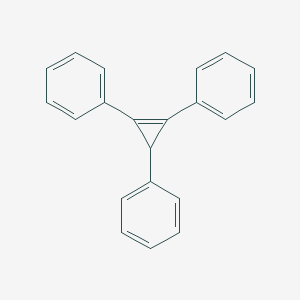
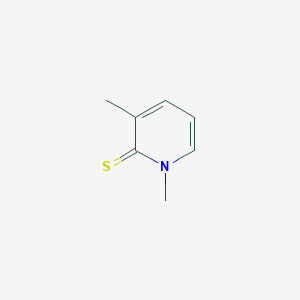
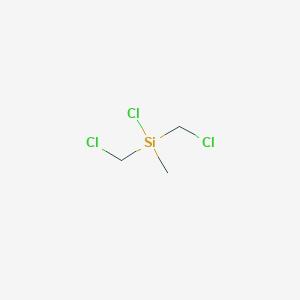
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
